molecular formula C11H22N2O2 B1380143 Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate CAS No. 1312805-93-8

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

Cat. No.: B1380143
CAS No.: 1312805-93-8
M. Wt: 214.3 g/mol
InChI Key: PLLHWQMECGKRCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate is a chemical compound with a molecular weight of 214.31 . It is a pale-yellow to yellow-brown sticky oil to solid substance .


Synthesis Analysis

Piperidones, which include this compound, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .


Molecular Structure Analysis

The molecular formula of this compound is C11H22N2O2 . The InChI code is 1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3 .


Physical and Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown sticky oil to solid substance . It has a molecular weight of 214.31 . The storage temperature is recommended to be at 4 degrees Celsius .

Scientific Research Applications

1. As a Synthesis Intermediate

Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate and its derivatives are critical intermediates in the synthesis of various chemical compounds. For instance, tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a closely related compound, has been used in the efficient synthesis of the protein tyrosine kinase Jak3 inhibitor CP-690550, with a total yield of 80.2% using a proposed method (Chen Xin-zhi, 2011).

2. In Diels-Alder Reactions

In organic chemistry, the compound plays a role in Diels-Alder reactions. For example, tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, a similar compound, is used in the preparation and Diels-Alder reaction of 2-amido substituted furans, showcasing the versatility of such compounds in chemical syntheses (Padwa et al., 2003).

3. As a Chiral Auxiliary

Tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, a structurally related compound, has been used as a chiral auxiliary in peptide synthesis. This demonstrates the potential of tert-butyl derivatives in facilitating asymmetric synthesis, which is crucial in the production of enantiomerically pure compounds (Studer et al., 1995).

4. In Hydroformylation Reactions

These compounds are used in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives. For example, methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate underwent hydroformylation to give compounds with up to 99% diastereoselectivities (Kollár & Sándor, 1993).

5. In Antibacterial Agents

Such compounds are also significant in the field of medicinal chemistry. As an example, a series of 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, which use this compound derivatives, have been prepared and tested for their antibacterial activities, showing the biomedical applications of these compounds (Bouzard et al., 1992).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Properties

IUPAC Name

tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-8-5-9(12)7-13(6-8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLLHWQMECGKRCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-amino-5-methylpiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.